molecular formula C21H17N3O3 B11698027 N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

Cat. No.: B11698027
M. Wt: 359.4 g/mol
InChI Key: ZRFPEJHQDHKIKH-WSDLNYQXSA-N
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Description

N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a furan ring, an acridine moiety, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves the condensation of 5-methylfuran-2-carbaldehyde with 2-(9-oxo-9,10-dihydroacridin-10-yl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid derivatives, while reduction of the hydrazide group may produce corresponding amines.

Scientific Research Applications

N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: Research indicates potential anticancer properties, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves its interaction with cellular targets. In biological systems, the compound can bind to DNA, interfering with replication and transcription processes. This binding can lead to the induction of apoptosis in cancer cells. Additionally, the compound may inhibit key enzymes involved in microbial metabolism, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-Nitrofuran-2-yl)methylidene]furan-2-carbohydrazide
  • 4-Methyl-N-[5-(5-methyl-furan-2-ylmethylene)-4-oxo-thiazolidin-2-ylidene]-benzenesulfonamide

Uniqueness

N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is unique due to its combination of a furan ring, an acridine moiety, and a hydrazide functional group. This unique structure contributes to its diverse chemical reactivity and broad range of applications in scientific research .

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C21H17N3O3/c1-14-10-11-15(27-14)12-22-23-20(25)13-24-18-8-4-2-6-16(18)21(26)17-7-3-5-9-19(17)24/h2-12H,13H2,1H3,(H,23,25)/b22-12+

InChI Key

ZRFPEJHQDHKIKH-WSDLNYQXSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42

Origin of Product

United States

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